molecular formula C23H27N3O6 B2952883 N-(2,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 905791-23-3

N-(2,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2952883
CAS No.: 905791-23-3
M. Wt: 441.484
InChI Key: SLHWVCBRDYFMEU-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative featuring a carboxamide group at position 5 and substituted aryl rings at positions N-(2,4-dimethoxyphenyl) and C4-(4-ethoxy-3-methoxyphenyl).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6/c1-6-32-17-10-7-14(11-19(17)31-5)21-20(13(2)24-23(28)26-21)22(27)25-16-9-8-15(29-3)12-18(16)30-4/h7-12,21H,6H2,1-5H3,(H,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHWVCBRDYFMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=C(C=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound classified within the tetrahydropyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly as an antimicrobial and anticancer agent. This article compiles various research findings and case studies to elucidate its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C21_{21}H26_{26}N2_{2}O5_{5}, with a molecular weight of approximately 370.45 g/mol. The structure features multiple functional groups that contribute to its reactivity and biological interactions:

Property Value
Molecular Weight370.45 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count10

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the condensation of aromatic amines with carbonyl compounds under controlled conditions. Such synthetic pathways are crucial for optimizing yields and ensuring the desired structural integrity of the final product.

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action often involves interference with microbial cell wall synthesis or disruption of metabolic pathways .

In a comparative study, several tetrahydropyrimidine derivatives were screened for their antibacterial activity:

Compound MIC (µg/mL) Activity
N-(2,4-dimethoxyphenyl)-...32Moderate against E. coli
4-(3,4-dimethoxyphenyl)-6-methyl...16High against S. aureus
5-acetyl-4-(3,4-dimethoxyphenyl)...64Moderate against P. aeruginosa

These findings suggest that modifications in the structure can significantly enhance antimicrobial potency.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have reported that tetrahydropyrimidine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a derivative similar to N-(2,4-dimethoxyphenyl)-... was found to exhibit cytotoxic effects on HeLa cells with IC50 values in the low micromolar range .

Case Studies

  • Antibacterial Activity Study : A study evaluated the antibacterial properties of synthesized tetrahydropyrimidine derivatives against S. aureus and E. coli. The results indicated that certain substitutions enhanced activity significantly compared to standard antibiotics like ciprofloxacin .
  • Anticancer Evaluation : In vitro studies on HeLa cells revealed that modifications at specific positions on the phenyl rings led to increased cytotoxicity compared to unmodified compounds .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of tetrahydropyrimidines, characterized by a six-membered ring containing nitrogen atoms. Its molecular formula can be represented as C21H26N2O5C_{21}H_{26}N_2O_5. The synthesis typically involves multi-step reactions, including the condensation of appropriate aromatic amines with carbonyl compounds under controlled conditions to form the tetrahydropyrimidine core. X-ray crystallography studies have confirmed its structural integrity and spatial arrangement of atoms.

Biological Activities

Antimicrobial Properties:
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial activities. This compound has been evaluated for its efficacy against various bacterial strains and fungi. In vitro assays have demonstrated its ability to inhibit the growth of pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential:
The compound has also shown promise in cancer therapy. Studies suggest that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to tumor growth. The presence of methoxy and carboxamide functional groups is believed to enhance its interaction with biological targets, potentially leading to improved therapeutic outcomes.

Case Studies

  • Antimicrobial Efficacy Study:
    A recent study assessed the antimicrobial activity of N-(2,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Cancer Cell Line Testing:
    In another investigation focusing on its anticancer properties, the compound was tested on various cancer cell lines including breast and colon cancer cells. The findings revealed that it effectively inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Comparison with Similar Compounds

Core Modifications

  • 2-Oxo vs. 2-Thioxo Groups :
    The target compound’s 2-oxo group contrasts with 2-thioxo derivatives (e.g., ), where sulfur substitution may enhance hydrogen bonding or alter metabolic stability. For instance, N-(4-chlorophenyl)-2-thioxo analogs () exhibited antimicrobial activity (MIC: 12.5–25 µg/mL against S. aureus), while 2-oxo derivatives showed variable potency depending on substituents .

Aryl Substituent Variations

  • N-Aryl Groups :

    • Target : 2,4-Dimethoxyphenyl (electron-donating).
    • : 4-Chloro-2,5-dimethoxyphenyl (chloro adds electron-withdrawing character).
    • : Phenyl or 4-chlorophenyl (simpler substitution patterns).
      Chloro groups (e.g., in ) may increase lipophilicity but reduce solubility compared to methoxy-rich analogs .
  • C4-Aryl Groups :

    • Target : 4-Ethoxy-3-methoxyphenyl (polar, bulky).
    • : 4-Hydroxy-3-methoxyphenyl (hydroxy enhances hydrogen bonding).
    • : 4-Ethoxyphenyl (less steric hindrance).
      Bulky substituents like 3-methoxy in the target compound could hinder enzyme binding but improve selectivity .

Physical Properties

Compound (Reference) Molecular Formula Molecular Weight Melting Point (°C) Key IR Peaks (cm⁻¹)
Target Compound C₂₄H₂₉N₃O₆ 467.51 Not reported ~1680 (C=O), ~1600 (Ar C=C)
C₂₂H₂₄ClN₃O₅ 445.90 180–182 1685 (C=O), 1595 (Ar C=C)
(4k) C₁₉H₁₉N₃O₄ 353.37 192–194 2977 (C–H), 1590 (C=O)
C₂₃H₂₀ClN₅O₂S 481.95 205–207 1650 (C=O), 1540 (C=S)

Antimicrobial Activity

  • 2-Thioxo Derivatives : and report MIC values of 12.5–50 µg/mL against E. coli and S. aureus. The thioxo group may enhance membrane penetration .
  • 2-Oxo Derivatives : ’s compound 4m (4-ethoxyphenyl) showed moderate activity (MIC: 25–50 µg/mL), suggesting electron-donating groups like ethoxy improve solubility but reduce potency compared to chloro-substituted analogs .

Antitumor and Enzyme Inhibition

  • highlights methyl 4-(4-ethoxyphenyl)-2-oxo derivatives as thymidine phosphorylase inhibitors (IC₅₀: ~10 µM), implying the target compound’s ethoxy group could confer similar activity .

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